molecular formula C15H12N2OS B14408847 3-Phenyl-2-(phenylimino)-1,3-thiazolidin-5-one CAS No. 83507-17-9

3-Phenyl-2-(phenylimino)-1,3-thiazolidin-5-one

Cat. No.: B14408847
CAS No.: 83507-17-9
M. Wt: 268.3 g/mol
InChI Key: RQUGDSHNOZHGDZ-UHFFFAOYSA-N
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Description

3-Phenyl-2-(phenylimino)-1,3-thiazolidin-5-one is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a thiazolidinone ring with phenyl and phenylimino substituents, which contribute to its unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-2-(phenylimino)-1,3-thiazolidin-5-one typically involves the condensation of substituted thioureas with chloroacetyl chloride, followed by cyclization. One common method is the one-pot synthesis using natural deep eutectic solvents, which provides a green and efficient approach . The reaction conditions usually involve moderate temperatures and the use of catalysts to enhance the yield and selectivity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can improve the efficiency and scalability of the process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-2-(phenylimino)-1,3-thiazolidin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted derivatives depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

    Thiazolidin-4-one: Another member of the thiazolidinone family with similar biological activities.

    2-Imino-4-thiazolidinone: Known for its antimicrobial and anticancer properties.

    5-Arylidene-2-imino-4-thiazolidinone: Exhibits potent enzyme inhibitory activities.

Uniqueness

3-Phenyl-2-(phenylimino)-1,3-thiazolidin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl and phenylimino groups contribute to its enhanced stability and activity compared to other thiazolidinone derivatives .

Properties

CAS No.

83507-17-9

Molecular Formula

C15H12N2OS

Molecular Weight

268.3 g/mol

IUPAC Name

3-phenyl-2-phenylimino-1,3-thiazolidin-5-one

InChI

InChI=1S/C15H12N2OS/c18-14-11-17(13-9-5-2-6-10-13)15(19-14)16-12-7-3-1-4-8-12/h1-10H,11H2

InChI Key

RQUGDSHNOZHGDZ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)SC(=NC2=CC=CC=C2)N1C3=CC=CC=C3

Origin of Product

United States

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